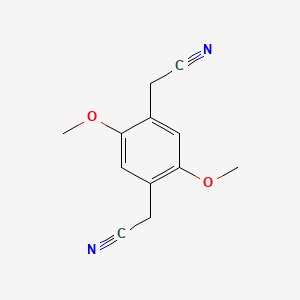

2,5-Dimethoxybenzene-1,4-diacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

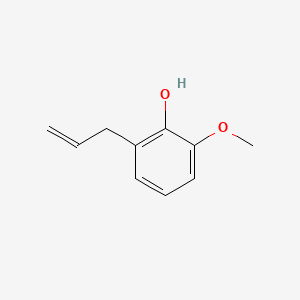

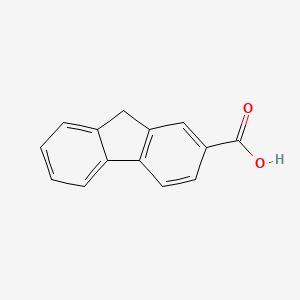

“2,5-Dimethoxybenzene-1,4-diacetonitrile” is a highly polarized and substituted organic compound. It is also known as "1,4-bis(2,5-dimethoxyphenyl)-2,5-dimethyl-1,4-diaza-1,3-butadiene". It is used as a monomeric precursor for cyano-PPV light-emitting polymer .

Synthesis Analysis

The synthesis of “2,5-Dimethoxybenzene-1,4-diacetonitrile” can be achieved from sodium cyanide and 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene .

Molecular Structure Analysis

The molecular structure of “2,5-Dimethoxybenzene-1,4-diacetonitrile” is symmetric, has a low molecular weight (MW=194), and contains a single benzene unit . It forms highly efficient and pure emitting crystals due to the rigid structure based on the single benzene framework .

Applications De Recherche Scientifique

Conducting Polymers Development

A significant application of 2,5-dimethoxybenzene-1,4-diacetonitrile derivatives is found in the development of conducting polymers. For instance, derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)-2,5-dimethoxybenzene, have been synthesized and electrochemically polymerized to yield polymers with remarkably low oxidation potentials. These materials demonstrate exceptional stability in their conducting form due to these low oxidation potentials, highlighting their potential for various electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Energy Storage and Conversion

In energy storage and conversion, 2,5-dimethoxybenzene-1,4-diacetonitrile derivatives serve as critical components. For example, 1,4-di-tert-butyl-2,5-dimethoxybenzene is utilized as a redox shuttle for overcharge protection in lithium-ion batteries, showcasing the compound's utility in enhancing battery safety and efficiency (Chen & Amine, 2007). Furthermore, these derivatives are explored as cathode and anode active species in all-organic redox-flow batteries, indicating their versatility in renewable energy technologies (Wang, Xing, Huo, Zhao, & Li, 2018).

Advanced Material Synthesis

The compound's derivatives also play a crucial role in the synthesis of advanced materials. For instance, the electrochemical oxidation of 1,2-dimethoxybenzene leads to the formation of highly colored, insoluble materials with potential applications in electrochromic devices and coatings, demonstrating the compound's utility in creating novel materials with unique properties (Márquez, Márquez, & Ortíz, 1993).

Photoluminescent Materials

Furthermore, derivatives of 2,5-dimethoxybenzene-1,4-diacetonitrile are utilized in the synthesis of photoluminescent materials. For example, 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, synthesized from (4-methoxyphenyl)acetonitrile, exhibit highly photoluminescent properties. These materials offer potential applications in optical devices and sensors, highlighting the compound's importance in developing photonic technologies (Lowe & Weder, 2002).

Propriétés

IUPAC Name |

2-[4-(cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-7-10(4-6-14)12(16-2)8-9(11)3-5-13/h7-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOCIRIGKGMWME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CC#N)OC)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304953 |

Source

|

| Record name | 2,2'-(2,5-Dimethoxy-1,4-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxybenzene-1,4-diacetonitrile | |

CAS RN |

38439-93-9 |

Source

|

| Record name | 38439-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(2,5-Dimethoxy-1,4-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)

![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)